An In-depth Technical Guide to 5-Bromo-1,3-dichloro-2-iodobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 5-Bromo-1,3-dichloro-2-iodobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Bromo-1,3-dichloro-2-iodobenzene, a halogenated aromatic compound with significant potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceuticals and advanced materials. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogues to provide scientifically grounded insights into its chemical and physical properties, reactivity, and safe handling.
Molecular Profile and Physicochemical Properties
5-Bromo-1,3-dichloro-2-iodobenzene, with the CAS number 62720-30-3, possesses the linear formula C₆H₂BrCl₂I.[1] Its structure features a benzene ring substituted with one bromine, two chlorine, and one iodine atom. This unique arrangement of halogens imparts distinct electronic and steric characteristics, making it a valuable intermediate for targeted chemical transformations.
Table 1: Physicochemical Properties of 5-Bromo-1,3-dichloro-2-iodobenzene and Related Analogues
| Property | 5-Bromo-1,3-dichloro-2-iodobenzene | 1,3-Dibromo-5-iodobenzene | 2-Bromo-1,3-difluoro-5-iodobenzene | 1-Bromo-3-chloro-5-iodobenzene |
| Molecular Formula | C₆H₂BrCl₂I | C₆H₃Br₂I | C₆H₂BrF₂I | C₆H₃BrClI |
| Molecular Weight | 351.797 g/mol | 361.8 g/mol [2] | 318.89 g/mol [3] | 317.35 g/mol [4] |
| Melting Point | Data not available | 124.4-124.7 °C[2] | 64 - 68 °C[3] | 84-88.4 °C[5] |
| Boiling Point | Data not available | 302.7 °C (Predicted)[2] | Data not available | 280.4 °C at 760 mmHg[5] |
| Appearance | Data not available | Light yellow to brown powder/crystal[2] | White to light red to green powder to crystal[3] | White to brown crystalline powder[5] |
| Solubility | Insoluble in water (Predicted)[6] | Data not available | Data not available | Insoluble in water[6] |
Note: The properties for 5-Bromo-1,3-dichloro-2-iodobenzene are based on available data and predictions. Properties of related analogues are provided for comparative purposes.
The highly halogenated nature of 5-Bromo-1,3-dichloro-2-iodobenzene suggests it is a solid at room temperature with a relatively high melting point and low solubility in water, similar to its analogues. Its high molecular weight also points towards a high boiling point.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be simple, showing a single peak in the aromatic region, likely a singlet, due to the two equivalent protons on the benzene ring. The chemical shift of this peak would be influenced by the deshielding effects of the four halogen substituents.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide more detailed structural information. It is predicted to show four distinct signals in the aromatic region, corresponding to the six carbon atoms of the benzene ring. The chemical shifts of the carbons directly bonded to the halogens will be significantly affected, with the iodine-bearing carbon appearing at a characteristically lower field.
Mass Spectrometry
The mass spectrum of 5-Bromo-1,3-dichloro-2-iodobenzene will be characterized by a complex isotopic pattern for the molecular ion peak due to the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br) and chlorine (isotopes ³⁵Cl and ³⁷Cl). This distinctive pattern can be used for unambiguous identification of the compound. Fragmentation patterns would likely involve the loss of halogen atoms.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C-C stretching vibrations within the benzene ring. The C-X (C-Br, C-Cl, C-I) stretching vibrations will appear in the fingerprint region at lower wavenumbers.
Synthesis and Reactivity
Hypothesized Synthetic Pathway
A plausible synthetic route to 5-Bromo-1,3-dichloro-2-iodobenzene can be extrapolated from established methods for similar polyhalogenated benzenes. A potential pathway could involve a Sandmeyer-type reaction starting from a suitably substituted aniline precursor. For instance, a synthetic strategy analogous to that of 5-Bromo-1,3-dichloro-2-fluorobenzene could be employed, where the fluorine substituent is replaced by iodine.[8][9]
Figure 1. A generalized synthetic workflow for 5-Bromo-1,3-dichloro-2-iodobenzene via a Sandmeyer-type reaction.
Experimental Protocol (Hypothetical, based on analogous reactions):
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Diazotization: The starting aniline is dissolved in a suitable acid (e.g., sulfuric acid). The solution is cooled to 0-5 °C, and an aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium salt intermediate.
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Iodination: The freshly prepared diazonium salt solution is then added to a solution of potassium iodide. The reaction mixture is gently warmed to facilitate the decomposition of the diazonium salt and the substitution with iodine.
-
Work-up and Purification: The reaction mixture is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by techniques such as recrystallization or column chromatography.
Reactivity Profile
The reactivity of 5-Bromo-1,3-dichloro-2-iodobenzene is dictated by the electronic and steric effects of the four halogen substituents. The iodine atom is the most labile and is expected to be the primary site for reactions such as:
-
Cross-Coupling Reactions: The C-I bond is highly susceptible to oxidative addition to transition metal catalysts, making it an excellent substrate for Suzuki, Stille, Heck, and Sonogashira coupling reactions. This allows for the facile introduction of various organic moieties at the 2-position.
-
Grignard and Organolithium Formation: The C-I bond can be selectively converted to a Grignard reagent or an organolithium species, which can then be used to react with a wide range of electrophiles.
-
Nucleophilic Aromatic Substitution (SNA r): The electron-withdrawing nature of the halogens activates the aromatic ring towards nucleophilic attack, although the steric hindrance from the ortho-substituents might influence the reaction rate.
Figure 2. Key reaction pathways involving the C-I bond of 5-Bromo-1,3-dichloro-2-iodobenzene.
Applications in Drug Development and Materials Science
Halogenated aromatic compounds are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. The unique substitution pattern of 5-Bromo-1,3-dichloro-2-iodobenzene makes it a promising candidate for the synthesis of complex molecules with specific biological activities. Its utility as a pharmaceutical intermediate is anticipated to be similar to its fluoro-analogue, which is used in the synthesis of drugs for tuberculosis and cancer.[10]
The ability to selectively functionalize the C-I bond via cross-coupling reactions provides a powerful tool for medicinal chemists to generate libraries of compounds for drug discovery. Furthermore, the introduction of multiple halogen atoms can significantly modulate the pharmacokinetic properties of a drug molecule, such as its lipophilicity and metabolic stability.
In materials science, polyhalogenated benzenes are used in the synthesis of liquid crystals, polymers, and other functional materials. The high refractive index and density of such compounds can be advantageous in the development of advanced optical materials.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 5-Bromo-1,3-dichloro-2-iodobenzene is not widely available, the hazards can be inferred from related halogenated benzenes. It should be handled with the standard precautions for laboratory chemicals.
Table 2: General Safety and Handling Recommendations
| Hazard Category | Precautionary Measures |
| Skin and Eye Contact | Causes skin and serious eye irritation (inferred).[11] Wear protective gloves, clothing, and eye/face protection.[11] In case of contact, rinse immediately with plenty of water.[12] |
| Inhalation | May cause respiratory irritation (inferred).[11] Use only in a well-ventilated area. Avoid breathing dust/fumes/gas/mist/vapors/spray.[12] |
| Ingestion | Harmful if swallowed (inferred). Do not eat, drink, or smoke when using this product.[13] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[12] |
It is imperative to consult a comprehensive and up-to-date Safety Data Sheet from the supplier before handling this chemical.
Conclusion
5-Bromo-1,3-dichloro-2-iodobenzene is a polyhalogenated aromatic compound with significant potential as a versatile building block in organic synthesis. While direct experimental data is limited, a comprehensive understanding of its properties and reactivity can be derived from the analysis of closely related analogues. Its unique substitution pattern, particularly the reactive C-I bond, makes it an attractive intermediate for the synthesis of complex molecules in the pharmaceutical and materials science sectors. As with any chemical, it is crucial to handle 5-Bromo-1,3-dichloro-2-iodobenzene with appropriate safety precautions. Further research into the properties and applications of this compound is warranted to fully explore its synthetic utility.
References
-
PubChem. 1,3-Dibromo-5-chloro-2-iodobenzene. Retrieved from [Link]
-
Comprehensive Overview and Applications. (2025, April 3). 5-Bromo-1,3-dichloro-2-fluorobenzene. Retrieved from [Link]
-
A Key Intermediate for Pharmaceutical Synthesis. 5-Bromo-1,3-dichloro-2-fluorobenzene. Retrieved from [Link]
-
Supporting Information. Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions. Retrieved from [Link]
-
Optional[13C NMR]. 5-bromo-1,3-dichloro-2-methylbenzene. Retrieved from [Link]
-
PubChem. 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene. Retrieved from [Link]
-
Mastering Organic Synthesis with 5-Bromo-1,3-dichloro-2-fluorobenzene. (2025, December 29). Retrieved from [Link]
-
PubChem. 1-Bromo-5-chloro-3-fluoro-2-iodobenzene. Retrieved from [Link]
-
PubChem. 1-Bromo-3-chloro-5-iodobenzene. Retrieved from [Link]
- Google Patents. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
- Google Patents. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
-
Exploring the Feasibility of 5-Bromo-1,3-Dichloro-2-Fluorobenzene Manufacturing: A Synthetic Route Analysis. Retrieved from [Link]
-
mzCloud. (2016, February 11). 5 Bromo 2 iodobenzene 1 sulfonamide. Retrieved from [Link]
-
NIST WebBook. Benzene, 1,3-dichloro-. Retrieved from [Link]
-
NIST WebBook. Benzene, 2-(bromomethyl)-1,3-dichloro-. Retrieved from [Link]
-
NIST WebBook. Benzene, iodo-. Retrieved from [Link]
Sources
- 1. 5-BROMO-1,3-DICHLORO-2-IODOBENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. 1,3-DIBROMO-5-IODOBENZENE price,buy 1,3-DIBROMO-5-IODOBENZENE - chemicalbook [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Bromo-3-chloro-5-iodobenzene | C6H3BrClI | CID 554123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. 5-BROMO-1,3-DICHLORO-2-IODOBENZENE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene - Google Patents [patents.google.com]
- 9. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
